N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea
Description
N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea is a thiourea derivative characterized by a cyanoethyl group (-CH2CH2CN) and a thiophene-containing benzyl moiety. Thioureas are known for their versatility in coordination chemistry, biological activity, and applications in material science.
Properties
CAS No. |
868591-22-4 |
|---|---|
Molecular Formula |
C9H11N3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea |
InChI |
InChI=1S/C9H11N3S2/c10-4-2-5-12(9(11)13)7-8-3-1-6-14-8/h1,3,6H,2,5,7H2,(H2,11,13) |
InChI Key |
GNVZACZRPMWNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(CCC#N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- typically involves the reaction of thiourea with 2-cyanoethyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and thienylmethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Physicochemical Properties
- This trend reflects the stabilizing effect of rigid aromatic systems. The cyano group in N-(2-cyanoethyl)-N-ethylthiourea (C6H11N3S) may reduce solubility in polar solvents compared to hydroxyethyl or methoxy-substituted derivatives .
Biological Activity
N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea is a synthetic compound belonging to the thiourea class, which has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 868591-22-4 |
| Molecular Formula | C9H11N3S2 |
| Molecular Weight | 225.3 g/mol |
| IUPAC Name | 1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea |
| Canonical SMILES | C1=CSC(=C1)CN(CCC#N)C(=S)N |
The biological activity of this compound may involve interactions with various molecular targets in biological systems. The cyanoethyl and thienylmethyl groups could influence binding affinities to enzymes or receptors, potentially modulating their activities. Thioureas are known to affect cellular processes such as apoptosis and proliferation, making them candidates for therapeutic applications in cancer treatment and other diseases.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Antibacterial Efficacy
A study conducted on a series of thiourea derivatives, including this compound, reported promising antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 10 to 50 µg/mL, indicating moderate to strong efficacy .
Anticancer Activity
The anticancer potential of thioureas has been explored in several studies. This compound has been investigated for its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Cancer Cell Studies
In a recent study, this compound was tested on human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 30 µM. Mechanistic studies suggested that the compound activates the NF-kB pathway, leading to increased expression of pro-apoptotic factors .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other thiourea derivatives is essential:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| N-(2-Cyanoethyl)-N-[thienyl] | 10 - 50 | 30 |
| N-Methylthiourea | 20 - 60 | 45 |
| N-Phenylthiourea | 15 - 55 | 50 |
This table illustrates that while all compounds exhibit biological activity, this compound shows competitive efficacy in both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
